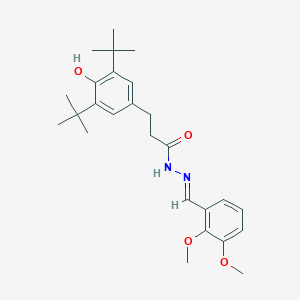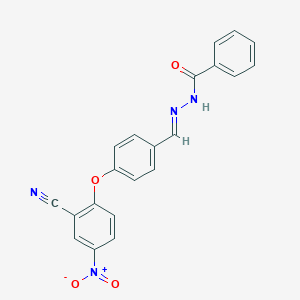![molecular formula C21H18N2O5S B423304 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423304.png)
5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a benzoylcarbohydrazonoyl group, a methoxyphenyl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of Benzoylcarbohydrazonoyl Intermediate: This step involves the reaction of benzoyl chloride with hydrazine to form benzoyl hydrazine, which is then further reacted with an appropriate aldehyde to form the benzoylcarbohydrazonoyl intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Sulfonation: Finally, the methoxyphenyl intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzoylcarbohydrazonoyl group, converting it into simpler hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Products may include benzoylhydrazine derivatives.
Substitution: Products vary depending on the nucleophile used, potentially forming sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonate groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the benzoylcarbohydrazonoyl group is particularly significant in drug design.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups:
Benzoylcarbohydrazonoyl Group: This group can form hydrogen bonds and participate in nucleophilic attacks, influencing enzyme activity or receptor binding.
Methoxy Group: The methoxy group can modulate the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes or proteins.
Benzenesulfonate Group: This group can enhance the compound’s solubility and facilitate interactions with positively charged sites on proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Benzoylcarbohydrazonoyl)-2-methoxyphenyl benzoate
- 2-(2-Benzoylcarbohydrazonoyl)-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to the presence of the benzenesulfonate group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
Molecular Formula |
C21H18N2O5S |
|---|---|
Molecular Weight |
410.4g/mol |
IUPAC Name |
[5-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H18N2O5S/c1-27-19-13-12-16(15-22-23-21(24)17-8-4-2-5-9-17)14-20(19)28-29(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)/b22-15+ |
InChI Key |
UQLSPHPMYIIASW-PXLXIMEGSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423224.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B423225.png)
![2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE](/img/structure/B423227.png)
![5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423228.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}acetohydrazide](/img/structure/B423229.png)

![4-methoxy-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423233.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423235.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[2-(benzyloxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B423237.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423239.png)
![2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLOROBENZOATE](/img/structure/B423240.png)
![2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423241.png)
![3-nitro-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423244.png)
